4-iodo-N,N-dimethyl-3-nitroaniline
Description
Contextualization within Substituted Nitroanilines and Iodoanilines
Substituted anilines are a cornerstone of modern chemistry, with nitroanilines and iodoanilines representing two particularly important subclasses. Nitroanilines, which are derivatives of aniline (B41778) containing a nitro group (—NO₂), are fundamental intermediates in the synthesis of dyes, pigments, and pharmaceuticals. chempanda.com The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring and the basicity of the amino group. wikipedia.org For instance, the presence of a nitro group is key in the synthesis of compounds like benzimidazoles, which are important pharmaceutical scaffolds. wikipedia.org
On the other hand, iodoanilines are aniline derivatives containing an iodine atom. The carbon-iodine bond is the least stable among the carbon-halogen bonds, making iodoanilines highly reactive and valuable precursors in a variety of cross-coupling reactions. nih.gov These reactions, such as the Suzuki and Heck couplings, are powerful methods for forming new carbon-carbon bonds and are indispensable in the construction of complex organic molecules. nih.govacs.org
4-Iodo-N,N-dimethyl-3-nitroaniline is a unique molecule that incorporates the functionalities of both iodoanilines and nitroanilines. Furthermore, it possesses a dimethylamino group (—N(CH₃)₂), which is an electron-donating group. The interplay of these electron-donating and electron-withdrawing groups on the same aromatic ring results in a complex electronic environment, making the compound a subject of interest for academic investigation.
Rationale for Academic Investigation of this compound
While extensive research specifically focused on this compound is not widely documented in publicly available literature, the rationale for its academic investigation can be inferred from its molecular structure. The compound's architecture, featuring an iodo, a nitro, and a dimethylamino group, makes it a versatile synthetic intermediate.
The presence of the iodine atom at the 4-position makes it a prime candidate for palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide range of substituents at this position, leading to the synthesis of more complex molecules. The nitro group at the 3-position can be readily reduced to an amino group, which can then be further functionalized. This opens up possibilities for creating a variety of derivatives with potential applications in medicinal chemistry and materials science. For instance, its isomer, 3-iodo-4-nitro-N,N-dimethylaniline, has been investigated for its potential as a precursor to dyes and pigments and has shown some biological activities.
The combination of the electron-withdrawing nitro group and the electron-donating dimethylamino group makes the aromatic ring susceptible to various chemical transformations. This push-pull electronic effect is also of interest in the study of non-linear optical materials. researchgate.net
Overview of Research Trajectories for Related Chemical Architectures
The research trajectories for chemical architectures related to this compound are primarily centered on their use as building blocks in organic synthesis. The development of novel synthetic methodologies, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, has been a major focus. acs.orgnih.gov
Recent advancements have seen the use of nitroarenes themselves as coupling partners in denitrative cross-coupling reactions, further expanding the synthetic utility of this class of compounds. acs.orgnih.gov Research is also directed towards the development of more sustainable and efficient synthetic routes, for example, the one-pot synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol (B129727). researchgate.net
In the context of medicinal chemistry, substituted anilines are integral to the structure of many bioactive compounds. Research continues to explore the synthesis of novel aniline derivatives as potential therapeutic agents. The study of N,N-dimethyl-4-nitroaniline derivatives for non-linear optical applications is another active area of research, driven by the potential of these materials in telecommunications and optical computing. researchgate.netosti.gov
Compound Data
Below are interactive data tables summarizing key information for this compound and related compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 105752-05-4 | C₈H₉IN₂O₂ | 292.08 |
| 3-Iodo-N,N-dimethyl-4-nitroaniline | 857592-59-7 | C₈H₉IN₂O₂ | 292.07 |
| 4-Iodo-N,N-dimethylaniline | 698-70-4 | C₈H₁₀IN | 247.08 nih.gov |
| N,N-Dimethyl-3-nitroaniline | 619-31-8 | C₈H₁₀N₂O₂ | 166.18 nih.gov |
| N,N-Dimethyl-4-nitroaniline | 100-23-2 | C₈H₁₀N₂O₂ | 166.18 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-N,N-dimethyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLVCQNCGKYFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546685 | |
| Record name | 4-Iodo-N,N-dimethyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105752-05-4 | |
| Record name | 4-Iodo-N,N-dimethyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Iodo N,n Dimethyl 3 Nitroaniline and Analogues
Precursor Synthesis and Derivatization Strategies
The synthesis of the target compound, 4-iodo-N,N-dimethyl-3-nitroaniline, fundamentally relies on the preparation of appropriately substituted aniline (B41778) precursors. These initial steps are crucial for establishing the core structure upon which the desired iodo and nitro functionalities are installed.
Synthesis of N,N-Dimethylanilines and Substituted Anilines
The N,N-dimethylaniline core is a common starting point. Several methods exist for its synthesis, most notably the N-methylation of aniline. One established industrial method involves heating aniline with methanol (B129727) and sulfuric acid under pressure. chemicalbook.comprepchem.com The resulting sulfate (B86663) salt is then neutralized with a base like sodium hydroxide (B78521) to yield the free N,N-dimethylaniline. chemicalbook.comprepchem.com A one-pot synthesis has also been developed, converting nitrobenzene (B124822) directly to N,N-dimethylaniline using a Raney-Ni® catalyst, where methanol serves as a hydrogen source for the nitro group reduction and as the alkylating agent. rsc.orgresearchgate.net This process achieves a high yield of up to 98%. rsc.orgresearchgate.net Substituted anilines can be synthesized through various means, including the Smiles rearrangement, which provides a pathway to N-alkyl anilines from phenols. derpharmachemica.com
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aniline | Methanol, Aniline Hydrochloride | 230-240°C, 7-8 hours in autoclave | High | prepchem.com |
| Aniline | Methanol, Sulfuric Acid | 215°C, 6 hours, ~30 atm | 95% | prepchem.com |
| Nitrobenzene | Methanol, Raney-Ni® catalyst | 443 K (170°C) | 98% | rsc.orgresearchgate.net |
Preparation of Nitroaniline Precursors
The synthesis of nitroanilines requires careful control of reaction conditions to achieve the desired regioselectivity. Direct nitration of aniline with a mixture of nitric and sulfuric acid is challenging because the strongly activating amino group can lead to over-nitration. hopemaxchem.com Furthermore, in the strongly acidic medium, the amino group is protonated to form the anilinium ion, which directs incoming electrophiles to the meta position. stackexchange.com
To achieve para-nitration, a common strategy involves protecting the amino group as an amide, such as acetanilide (B955). The acetyl group is less activating than the amino group, allowing for more controlled nitration. hopemaxchem.com Nitration of acetanilide typically yields the p-nitroacetanilide, which can then be hydrolyzed under acidic or basic conditions to give p-nitroaniline. azom.commagritek.comgoogle.com
For the synthesis of the specific precursor N,N-dimethyl-3-nitroaniline, the meta-directing effect of the protonated dimethylamino group is exploited. The procedure involves dissolving N,N-dimethylaniline in concentrated sulfuric acid, which protonates the amine. Subsequent addition of a nitrating mixture (concentrated nitric and sulfuric acid) at low temperatures (5-10°C) leads to the formation of the meta-substituted product. orgsyn.org
| Starting Material | Reagents | Temperature | Yield | Reference |
|---|---|---|---|---|
| N,N-Dimethylaniline | Conc. H₂SO₄, Conc. HNO₃ | 5-10°C | 56-63% | orgsyn.org |
Regioselective Halogenation Approaches
With a suitable precursor in hand, the next critical step is the introduction of the iodine atom at the correct position on the aromatic ring.
Electrophilic Aromatic Iodination Techniques
Iodine is the least reactive halogen in electrophilic aromatic substitution, and its direct reaction with aromatic rings often requires an activating agent or an oxidant. commonorganicchemistry.comacsgcipr.org These reagents enhance the electrophilicity of the iodine species. Common iodinating agents include:
N-Iodosuccinimide (NIS): A mild and effective reagent, often used with a catalytic amount of acid like trifluoroacetic acid for iodinating electron-rich aromatics. acsgcipr.org
Iodine Monochloride (ICl): A potent iodinating agent used for various aromatic compounds. nih.gov
Iodine with an Oxidant: Molecular iodine (I₂) can be activated by various oxidants such as silver salts (e.g., Ag₂SO₄), which generate a more powerful electrophilic iodine species by precipitating iodide ions as silver iodide. acsgcipr.orgnih.govuky.edu Other oxidants include hydrogen peroxide and potassium iodate. acsgcipr.orgresearchgate.net
| Reagent System | Description | Reference |
|---|---|---|
| N-Iodosuccinimide (NIS) | Mild reagent for activated aromatics, often acid-catalyzed. | commonorganicchemistry.comacsgcipr.org |
| Iodine Monochloride (ICl) | Effective electrophilic iodine source. | nih.gov |
| I₂ / Silver Salts (e.g., Ag₂SO₄) | Activates I₂ by generating an electrophilic iodine species. | nih.govuky.edu |
| I₂ / H₂O₂ | An oxidative system for aromatic iodination. | acsgcipr.org |
Strategies for Achieving 4-Iodo Substitution
The most logical synthetic route to this compound involves the iodination of the N,N-dimethyl-3-nitroaniline precursor. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already on the ring.
The -N,N-dimethylamino (-NMe₂) group is a powerful activating group and is ortho-, para-directing.
The nitro (-NO₂) group is a deactivating group and is meta-directing.
In N,N-dimethyl-3-nitroaniline, the positions ortho to the -NMe₂ group are C2 and C6. The position para is C4. The positions meta to the -NO₂ group are C1, C5, and C4 (relative to the nitro group at C3). Both groups, therefore, direct an incoming electrophile to the C4 position. This alignment of directing effects makes the 4-position highly favored for electrophilic substitution.
A similar strategy is employed in the synthesis of the analogous compound 3-Iodo-4-nitro-N,N-dimethylaniline, where the precursor is first nitrated to favor para-substitution, followed by iodination using iodine monochloride (ICl) in acetic acid. This supports the feasibility of iodinating a pre-existing nitro-dimethylaniline to achieve the desired regiochemistry.
Regioselective Nitration Protocols
Nitration is a cornerstone of aromatic chemistry, and controlling its regioselectivity is key to many synthetic pathways. The classic method involves a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). orgsyn.org The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). hopemaxchem.com
As discussed previously, when this strong acid mixture is applied to N,N-dimethylaniline, the amine is protonated to form the -N⁺H(CH₃)₂ group. stackexchange.com This protonated group is electron-withdrawing and acts as a meta-director, leading to the formation of N,N-dimethyl-3-nitroaniline in good yields. orgsyn.org
Alternative and milder nitration protocols have been developed that can offer different regioselectivity, often favoring ortho-substitution by using a directing group. For instance, using tert-butyl nitrite (B80452) can achieve regioselective nitration of N-alkyl anilines under mild conditions. acs.orgnih.gov Another approach uses iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), which can act as both a promoter and a nitro source, leading to efficient ortho-nitration of aniline derivatives, potentially through a nitrogen dioxide radical intermediate. rsc.orgnih.gov While these alternative methods are valuable for generating other isomers, the classic H₂SO₄/HNO₃ protocol remains the most direct method for synthesizing the N,N-dimethyl-3-nitroaniline precursor required for the target compound.
Nitration of Anilines and Their Derivatives
The nitration of anilines is a fundamental electrophilic aromatic substitution reaction. The amine group (-NH₂) and its alkylated derivatives, such as the dimethylamino group (-N(CH₃)₂), are potent activating groups, meaning they increase the rate of reaction and direct incoming electrophiles to the ortho and para positions. youtube.com This is due to the nitrogen's lone pair of electrons, which can be donated to the aromatic ring, stabilizing the carbocation intermediate (the arenium ion) formed during ortho and para attack. youtube.comnih.gov
However, the conditions for nitration, typically a mixture of concentrated nitric acid and sulfuric acid, are highly acidic. In this environment, the basic nitrogen atom of the aniline derivative is protonated, forming an anilinium ion (e.g., -N⁺H(CH₃)₂). stackexchange.com This protonated group has a profound effect on the reaction's regioselectivity. The positive charge on the nitrogen atom transforms the group from an activating, ortho-para director into a deactivating, meta-directing group via a strong inductive effect. stackexchange.comdoubtnut.com Consequently, direct nitration of N,N-dimethylaniline under strong acidic conditions yields primarily N,N-dimethyl-3-nitroaniline. doubtnut.comorgsyn.org
To circumvent this and achieve ortho or para nitration, the amine group is often "protected" by converting it into an amide, for example, by reacting it with acetic anhydride (B1165640) to form an acetanilide. youtube.comrsc.org The resulting acetamido group (-NHCOCH₃) is still an activating, ortho-para director but is less powerful than the amino group itself. This moderation prevents multiple substitutions and protects the amine from oxidation by the strong nitrating mixture. rsc.org After the nitration step, the acetyl group can be removed by hydrolysis to restore the amine group. magritek.comazom.com
Controlling 3-Nitro Substitution
The synthesis of this compound requires the specific placement of a nitro group at the C-3 position, which is meta to the dimethylamino group and ortho to the iodo group. This regiochemical outcome is achieved through a sequential functionalization strategy that leverages the shifting directing effects of the dimethylamino group under different reaction conditions.
The most logical synthetic route begins with the iodination of N,N-dimethylaniline to form 4-iodo-N,N-dimethylaniline. The next step is the nitration of this intermediate. During this nitration, conducted in a strong acidic medium (e.g., HNO₃/H₂SO₄), the dimethylamino group at C-1 is protonated to form the anilinium ion. stackexchange.com This protonated group exerts a powerful meta-directing influence. Simultaneously, the iodine atom at C-4 is an ortho-para director, though it is a deactivating group.
The directing effects of the two substituents thus converge to favor substitution at the C-3 position:
The -N⁺H(CH₃)₂ group at C-1 directs the incoming nitronium ion (NO₂⁺) to the meta positions (C-3 and C-5).
The -I group at C-4 directs the incoming electrophile to its ortho positions (C-3 and C-5).
Both groups, therefore, promote substitution at the C-3 (and C-5) position. This alignment of directing effects makes the nitration of 4-iodo-N,N-dimethylaniline a highly selective method for introducing the nitro group at the desired C-3 position, leading to the target molecule.
Integrated Multi-step Synthetic Routes
The construction of polysubstituted aromatic compounds like this compound is rarely achievable in a single step. It necessitates a carefully planned multi-step synthesis where the order of reactions is critical to ensure the desired regiochemistry. libretexts.orglumenlearning.com
Sequential Functionalization Strategies
The synthesis of this compound is a classic example of a sequential functionalization strategy. The process starts from a simple, readily available precursor, N,N-dimethylaniline, and introduces the iodo and nitro groups in a specific order.
Route: N,N-dimethylaniline → 4-Iodo-N,N-dimethylaniline → this compound
Step 1: Electrophilic Iodination. The first step involves the iodination of N,N-dimethylaniline. The strongly activating, ortho-para directing dimethylamino group directs the incoming iodine electrophile primarily to the para position (C-4) due to reduced steric hindrance compared to the ortho positions. rsc.org This yields 4-iodo-N,N-dimethylaniline.
Step 2: Electrophilic Nitration. The intermediate, 4-iodo-N,N-dimethylaniline, is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids. As discussed previously, the reaction conditions ensure the protonation of the dimethylamino group, making it meta-directing. This, combined with the ortho-directing effect of the iodine atom, selectively yields this compound. stackexchange.comorgsyn.org
This deliberate, stepwise approach is essential for controlling the placement of each functional group on the aromatic ring.
Optimized Reaction Conditions and Catalysis
Optimization of each synthetic step is crucial for maximizing yield and purity.
For the Iodination Step: Various reagents and catalysts can be employed for the iodination of activated anilines. Conditions are chosen to favor mono-iodination at the para position. Methods include using iodine in the presence of an oxidizing agent or using more reactive iodine sources like N-iodosuccinimide (NIS).
For the Nitration Step: The nitration of N,N-dimethylaniline derivatives is well-established. A detailed procedure involves the slow addition of a pre-cooled nitrating mixture (concentrated HNO₃ in concentrated H₂SO₄) to a solution of the aniline derivative in concentrated sulfuric acid at low temperatures (typically 5-10°C). orgsyn.org Maintaining a low temperature is critical to control the reaction rate and prevent side reactions. The use of sulfuric acid as a solvent and catalyst is key to protonating the amine and achieving the desired meta-substitution. orgsyn.orgrsc.org
The table below summarizes typical reaction conditions for the nitration of N,N-dimethylaniline, which are analogous to those used for its 4-iodo derivative.
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Substrate | N,N-dimethylaniline (or 4-iodo-N,N-dimethylaniline) | Starting material. orgsyn.org |
| Reagents | Concentrated Nitric Acid (HNO₃) & Concentrated Sulfuric Acid (H₂SO₄) | Generates the NO₂⁺ electrophile. orgsyn.org |
| Temperature | 5–10°C | Controls reaction rate and minimizes side-product formation. orgsyn.org |
| Addition | Slow, dropwise addition of nitrating mixture to substrate solution | Ensures temperature control and prevents localized overheating. orgsyn.org |
| Stirring | Continuous and effective mechanical stirring | Ensures homogeneity of the reaction mixture. orgsyn.org |
| Work-up | Pouring the reaction mixture onto ice-water | Quenches the reaction and precipitates the product. orgsyn.orgazom.com |
Exploration of Green Chemistry Principles in Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste and avoid hazardous reagents. The synthesis of this compound can be made greener, particularly in the iodination step.
Environmentally Benign Iodination Methods
Traditional iodination methods often use molecular iodine with strong oxidants like nitric acid, which are corrosive and produce toxic byproducts. organicers.org Green chemistry seeks to replace these with safer and more sustainable alternatives. Several eco-friendly protocols have been developed for the iodination of activated aromatic compounds like anilines. mdpi.com These methods often use safer iodine sources, less hazardous solvents (like water or ethanol), and milder oxidizing agents. mdpi.comorganic-chemistry.org
The table below highlights several green iodination methods applicable to aniline derivatives.
| Iodine Source | Oxidant/Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Potassium Iodide (KI) | Ammonium (B1175870) peroxodisulfate | Aqueous Methanol | Acid-free, compatible with oxidizable groups. | organic-chemistry.org |
| Sodium Iodide (NaI) | Sodium hypochlorite (B82951) (Bleach) | Aqueous Ethanol | Uses inexpensive, common reagents; benign byproducts (NaCl, H₂O). | organicers.orgacs.org |
| Iodine (I₂) / Iodic Acid (HIO₃) | - | Polyethylene Glycol (PEG-400) | Uses a recyclable, green reaction medium. | benthamdirect.com |
| Potassium Iodide (KI) | Urea-Hydrogen Peroxide (UHP) | - | Uses a stable, solid H₂O₂ source. | organic-chemistry.org |
| Iodine (I₂) | AgNO₃ | Solvent-free (Grinding) | Mechanochemical method, avoids bulk solvents, short reaction times. | mdpi.com |
| Potassium Iodide (KI) | Sulphated Ceria-Zirconia | Polyethylene Glycol (PEG) | Uses a reusable solid acid catalyst. | researchgate.net |
These methods provide effective and more sustainable alternatives for the crucial iodination step in the synthesis of this compound and its analogues.
Sustainable Nitration Techniques
The conventional synthesis of nitroaromatic compounds, including derivatives of N,N-dimethylaniline, has traditionally relied on the use of mixed acids, typically a combination of concentrated nitric acid and sulfuric acid. sibran.rusciencemadness.org This long-standing method, while effective, poses significant environmental challenges, such as the generation of large quantities of corrosive acid waste and the emission of hazardous nitrogen oxide (NOx) fumes. sibran.ru In response to growing environmental concerns and the push for greener chemical processes, significant research has been dedicated to developing sustainable nitration methodologies. These techniques aim to minimize waste, avoid harsh reagents, and enhance reaction selectivity and safety.
Solid-Acid Catalysis
One of the most promising avenues in sustainable nitration is the replacement of liquid superacids like sulfuric acid with heterogeneous solid-acid catalysts. researchgate.net These catalysts offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and in some cases, improved regioselectivity. sciencemadness.orgrsc.org
Solid acids function by facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile in nitration, in a manner similar to sulfuric acid but within a solid matrix. researchgate.net A variety of materials have been investigated for this purpose, including:
Zeolites: Zeolites such as H-beta, H-Y, and HZSM-5 are microporous aluminosilicates with strong acidic sites. researchgate.netrsc.org Their well-defined pore structures can influence the selectivity of the nitration reaction, favoring the formation of specific isomers. rsc.org For instance, studies on the nitration of fluorotoluenes using H-beta zeolite demonstrated high conversion and regioselectivity under relatively mild conditions. rsc.org Molecular modeling studies suggest that the high density of acidic sites and the spatial constraints within the zeolite pores favor the formation of the para-isomer. rsc.org
Supported Metal Oxides: Lewis acids like molybdenum and tungsten oxides supported on inert materials such as silica (B1680970) or titania have proven to be effective catalysts. researchgate.netrsc.org For example, a Fe/Mo/SiO₂ catalyst showed high conversion and selectivity in the nitration of fluorotoluene. rsc.org
Supported Inorganic Nitrates: An eco-friendly approach involves using metal nitrates, such as bismuth nitrate (Bi(NO₃)₃) or zinc nitrate (Zn(NO₃)₂), supported on materials like silica gel or montmorillonite (B579905) clay. sibran.ru This method avoids the need for excess strong acids and can proceed with high yields. sibran.ru Research has shown that silica gel is often a superior support compared to clay or fly ash in these systems. sibran.ru
The application of these solid-acid catalysts to the nitration of 4-iodo-N,N-dimethylaniline would involve reacting the substrate with a nitrating agent like nitric acid in the presence of the catalyst, likely in a suitable solvent. The conditions would need to be optimized to achieve high conversion and selectivity for the desired 3-nitro product, considering the directing effects of the existing substituents.
Table 1: Research Findings for Solid-Acid Catalyzed Nitration of Aromatic Compounds
| Catalyst System | Substrate | Key Findings | Reference(s) |
|---|---|---|---|
| H-beta Zeolite | Fluorotoluene | High conversion (79% at 60°C for 3-fluorotoluene) and regioselectivity. Catalyst is recyclable. | rsc.org |
| Fe/Mo/SiO₂ | Fluorotoluene | High conversion and selectivity due to high acidity. | rsc.org |
| Bismuth Nitrate on Silica Gel | Various Aromatics | Higher product yields compared to clay or fly ash supports. Avoids excess acid waste. | sibran.ru |
Ionic Liquids as Green Solvents
Ionic liquids (ILs) are salts with low melting points, often below 100°C, composed of organic cations and inorganic or organic anions. auctoresonline.org Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive "green" alternatives to volatile organic solvents. auctoresonline.org
In the context of nitration, ionic liquids can act as both the solvent and a catalyst. researchgate.netresearchgate.net The choice of cation and anion is crucial and can influence the reaction's efficiency. For example, Brønsted acidic ionic liquids, such as 1-methyl-3-propanesulfonic acid imidazolium (B1220033) hydrogen sulfate ([MIMPS][HSO₄]), have been used to catalyze the nitration of toluene (B28343) with high selectivity. researchgate.net A key advantage of using ionic liquids is the ease of product separation; often, the product is immiscible with the ionic liquid and can be separated by simple decantation, allowing the ionic liquid to be recovered and reused. researchgate.netresearchgate.net For the nitration of a substituted aniline, the acidic nature of the ionic liquid would need to be carefully controlled to prevent extensive protonation of the dimethylamino group, which would deactivate the ring towards electrophilic attack. stackexchange.com
Alternative Nitrating Agents and Media
Beyond solid acids and ionic liquids, other innovative techniques are being explored to make nitration more sustainable.
Dinitrogen Pentoxide (N₂O₅) in Liquefied Gas: A highly efficient and clean method involves using dinitrogen pentoxide (N₂O₅) as the nitrating agent in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) medium. nih.gov N₂O₅ is a powerful, eco-friendly nitrating agent that can be used in near-stoichiometric amounts, significantly reducing acid waste. nih.gov The reaction proceeds under mild conditions, and the TFE solvent can be easily recondensed and reused, preventing its emission. nih.gov This process minimizes waste and avoids the use of toxic organic solvents. nih.gov
Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to induce chemical reactions, represents a solvent-minimized approach to nitration. rsc.org Recent work has demonstrated the use of a stable, saccharin-based organic nitrating agent for the nitration of arenes and alcohols under ball-milling conditions. rsc.org This energy-efficient method avoids bulk solvents and hazardous reagents, offering superior green metrics compared to traditional solvent-based processes. rsc.org
Urea (B33335) Nitrate: An efficient and simple methodology utilizes urea nitrate in the presence of concentrated sulfuric acid for the room-temperature nitration of various aromatic compounds. researchgate.net While it still uses sulfuric acid, the method is notable for its simple, solvent-free aqueous workup, which leads to excellent yields of mono-nitro products. researchgate.net
These sustainable methodologies, while demonstrated on a range of aromatic compounds, provide a clear framework for developing a greener synthesis of this compound. The selection of a specific technique would depend on factors such as substrate reactivity, desired selectivity, and scalability, with the overarching goal of minimizing environmental impact.
Reactivity and Mechanistic Studies of 4 Iodo N,n Dimethyl 3 Nitroaniline
Reactions at the Iodine Substituent
The iodine atom, being a good leaving group, is the primary site for reactions aimed at carbon-carbon and carbon-heteroatom bond formation.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Cross-coupling reactions are powerful tools for constructing complex molecular architectures, and aryl iodides are highly valued substrates due to their high reactivity.
The Suzuki coupling , which pairs an organoboron compound with an organohalide, is a widely used method for forming C-C bonds. harvard.eduorganic-chemistry.org In the context of 4-iodo-N,N-dimethyl-3-nitroaniline, the reaction would involve its coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu The presence of both electron-donating and -withdrawing groups on the aromatic ring can influence the reaction kinetics.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The reaction of this compound with a terminal alkyne would proceed under mild conditions to afford the corresponding disubstituted alkyne. wikipedia.org The catalytic cycle is believed to involve the formation of a palladium-acetylide complex, which then undergoes oxidative addition with the aryl iodide, followed by reductive elimination. libretexts.orgresearchgate.net Copper-free variations of the Sonogashira reaction have also been developed. libretexts.org
The Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene by coupling an aryl halide with an alkene. organic-chemistry.org The reaction of this compound with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a new C-C bond at the position of the iodine atom. The accepted mechanism involves oxidative addition of the aryl iodide to the palladium catalyst, followed by insertion of the alkene and subsequent β-hydride elimination.
Table 1: Overview of Cross-Coupling Reactions at the Iodine Substituent
| Reaction | Coupling Partner | Catalyst System | Key Features |
|---|---|---|---|
| Suzuki Coupling | Organoboron compounds (e.g., boronic acids) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Forms aryl-aryl or aryl-vinyl bonds. harvard.eduorganic-chemistry.org |
| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | Forms aryl-alkyne bonds under mild conditions. organic-chemistry.orgwikipedia.org |
| Heck Reaction | Alkenes | Pd catalyst, Base | Forms aryl-alkene bonds. organic-chemistry.org |
Nucleophilic Aromatic Substitution Involving Iodine
While less common for aryl iodides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNA_r) can occur under specific conditions. The presence of the strongly electron-withdrawing nitro group ortho to the iodine atom in this compound significantly activates the ring towards nucleophilic attack. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer intermediate. nih.gov However, some studies suggest that certain S_NAr reactions may proceed through a concerted mechanism (cS_NAr). nih.gov
Transformations of the Nitro Group
The nitro group is a versatile functional group that can be readily transformed into other nitrogen-containing moieties, most notably an amino group.
Catalytic Reduction to Amino Group
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. wikipedia.org A variety of methods are available for this conversion, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. wikipedia.orgorganic-chemistry.org Other reducing agents such as iron in acidic media, tin(II) chloride, and sodium hydrosulfite are also effective. wikipedia.org The choice of reagent can be crucial for achieving chemoselectivity in the presence of other reducible functional groups. For instance, metal-free reductions using reagents like tetrahydroxydiboron (B82485) have been developed to tolerate sensitive functionalities. organic-chemistry.org
Mechanistic Insights into Nitro Group Reductions
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamino group (R-NHOH), and finally to the amino group (R-NH₂). nih.govorientjchem.orgresearchgate.net
Two main mechanistic routes are considered: a "direct" or "hydrogenation" pathway and a "condensation" pathway. unimi.it
Direct Pathway: This involves the sequential reduction of the nitro group without the formation of dimeric intermediates. researchgate.netunimi.it
Condensation Pathway: In this route, the intermediate nitroso and hydroxylamine (B1172632) species can condense to form azoxy, azo, and hydrazo intermediates, which are then further reduced to the aniline (B41778). unimi.it
The specific mechanism can be influenced by the catalyst, solvent, and reaction conditions. orientjchem.orgresearchgate.net For example, in enzymatic reductions, the process can involve single-electron transfers, generating radical intermediates. nih.gov The reduction of the nitroso intermediate is typically much faster than the initial reduction of the nitro group, making the nitroso species difficult to detect. nih.gov
Table 2: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Notes |
|---|---|---|
| Catalytic Hydrogenation (Pd/C, PtO₂, Raney Ni) | H₂ gas | Widely used and efficient. wikipedia.orgorganic-chemistry.org |
| Iron | Acidic media | Classical and cost-effective method. wikipedia.org |
| Tin(II) Chloride | Acidic media | A common laboratory-scale method. wikipedia.org |
| Sodium Hydrosulfite | Aqueous solution | Often used for selective reductions. wikipedia.org |
| Tetrahydroxydiboron | Water | Metal-free and chemoselective. organic-chemistry.org |
Reactivity of the Dimethylamino Moiety
The dimethylamino group is a strong electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, in this compound, the positions ortho and para to the dimethylamino group are already substituted by the nitro and iodo groups, respectively. The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making it basic and nucleophilic. It can be protonated in acidic media or can act as a ligand for metal centers. While the primary focus of reactivity studies on this molecule is often on the iodo and nitro groups, the dimethylamino moiety plays a crucial role in modulating the electronic properties of the entire molecule. researchgate.net In some reactions, the dimethylamino group can participate as a directing group or even undergo transformations under harsh conditions, though this is less common.
Influence on Aromatic Ring Activation
The reactivity of an aromatic ring towards electrophilic substitution is fundamentally governed by the electron-donating or electron-withdrawing nature of its substituents. In this compound, the powerful electron-donating dimethylamino group (a strong activator) is in direct opposition to the strongly electron-withdrawing nitro group (a deactivator). The iodine atom, while a halogen, contributes a more complex influence, acting as an inductively withdrawing but resonance-donating group.
The net effect on aromatic ring activation is a result of the cumulative influence of these groups. The dimethylamino group, being a potent activating group, significantly increases the electron density of the ring, particularly at the ortho and para positions. However, the nitro group at the meta position to the dimethylamino group strongly deactivates the ring by withdrawing electron density. The iodine atom, para to the dimethylamino group and ortho to the nitro group, also exerts a deactivating inductive effect.
To quantify the electronic influence of these substituents, Hammett substituent constants (σ) are a valuable tool. wikipedia.orglibretexts.org These constants provide a measure of the electron-donating or electron-withdrawing power of a substituent.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |
| -N(CH₃)₂ | -0.83 | -0.21 |
| -NO₂ | +0.78 | +0.71 |
| -I | +0.18 | +0.35 |
Data sourced from various studies on Hammett constants. wikipedia.org
The strongly negative σp value for the dimethylamino group indicates its powerful electron-donating capacity through resonance. Conversely, the large positive σ values for the nitro group highlight its strong electron-withdrawing nature. The iodine atom has a positive σ value, indicating a net electron-withdrawing effect. The interplay of these electronic influences results in a complex pattern of reactivity, where the ring is activated for certain reactions at specific positions while being generally deactivated towards others.
Potential for Quaternization or Demethylation Reactions
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a nucleophilic center, susceptible to reactions such as quaternization and demethylation.
Quaternization: This reaction involves the alkylation of the tertiary amine to form a quaternary ammonium (B1175870) salt. The rate of quaternization is highly dependent on the nucleophilicity of the nitrogen atom. sciensage.info In this compound, the strong electron-withdrawing effect of the meta-nitro group significantly reduces the electron density on the nitrogen atom of the dimethylamino group. This decrease in nucleophilicity is expected to make quaternization reactions slower compared to unsubstituted N,N-dimethylaniline. Studies on the quaternization of N,N-dimethylaniline with benzyl (B1604629) chloride have shown that the reaction proceeds via a charged transition state, and the rate is influenced by the solvent polarity. sciensage.info
Demethylation: The removal of a methyl group from the N,N-dimethylamino substituent can occur through various mechanisms, often involving oxidative pathways or the use of specific reagents like chloroformates. organic-chemistry.orgnih.gov The efficiency of demethylation can be influenced by the electronic environment of the aniline. For instance, studies on the demethylation of para-substituted N,N-dimethylanilines have shown that the reaction rates are sensitive to the electronic nature of the substituent. acs.org The presence of the electron-withdrawing nitro and iodo groups in this compound would likely impact the feasibility and conditions required for demethylation. For example, oxidative demethylation processes that involve the formation of a radical cation intermediate would be affected by the increased oxidation potential of the molecule due to the electron-withdrawing groups.
Advanced Spectroscopic and Structural Characterization of 4 Iodo N,n Dimethyl 3 Nitroaniline
Vibrational Spectroscopy
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. The Raman spectrum of 4-iodo-N,N-dimethyl-3-nitroaniline would be expected to exhibit characteristic bands corresponding to the vibrations of its various functional groups.
Key expected vibrational modes would include:
NO₂ Vibrations: Symmetric and asymmetric stretching modes of the nitro group are typically strong and appear in the regions of 1330-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The exact position would be influenced by the electronic effects of the iodo and dimethylamino groups.
C-I Vibration: The carbon-iodine stretching vibration is expected at a low frequency, typically in the range of 480-620 cm⁻¹, due to the heavy mass of the iodine atom.
C-N Vibrations: Stretching vibrations of the C-N bond of the dimethylamino group and the C-NO₂ bond would also be present.
Aromatic Ring Vibrations: Characteristic ring breathing modes and C-H in-plane and out-of-plane bending vibrations would be observed, confirming the aromatic backbone.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of this compound.
| Property | Value |
| Molecular Formula | C₈H₉IN₂O₂ |
| Monoisotopic Mass | 291.9709 u |
The experimentally determined exact mass from an HRMS analysis would be compared to the theoretical mass to confirm the compound's elemental formula.
Fragmentation Pattern Analysis for Structural Elucidation
In a mass spectrometer, this compound would be ionized and then fragmented. The resulting fragmentation pattern is a unique characteristic of the molecule's structure. Key expected fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃): A common fragmentation for N,N-dimethylanilines, leading to a fragment ion with an m/z of [M-15]⁺.
Loss of the nitro group (•NO₂): Cleavage of the C-NO₂ bond would result in a significant fragment ion at [M-46]⁺.
Loss of iodine (•I): The C-I bond can also cleave, although its stability relative to other bonds will influence the abundance of the [M-127]⁺ fragment.
Cleavage of the dimethylamino group: Loss of the entire dimethylamino group or parts of it could also be observed.
By analyzing the masses of these fragment ions, the connectivity of the atoms within the molecule can be pieced together, confirming the substitution pattern on the aniline (B41778) ring.
X-ray Diffraction Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information about the molecular and crystal structure of this compound.
Molecular and Crystal Structure Determination
An X-ray crystallographic study would reveal the unit cell parameters, space group, and the asymmetric unit of the crystal. This would provide a detailed picture of how the molecules pack together in the solid state, including any intermolecular interactions such as hydrogen bonds or π-π stacking.
Bond Lengths, Bond Angles, and Torsional Angles
The primary output of an X-ray structure determination is a set of atomic coordinates, from which precise bond lengths, bond angles, and torsional angles can be calculated.
Expected Bond Lengths (Å):
| Bond | Expected Range |
| C-I | 2.05 - 2.15 |
| C-N (nitro) | 1.45 - 1.50 |
| N-O (nitro) | 1.20 - 1.25 |
| C-N (amine) | 1.36 - 1.45 |
| C-C (aromatic) | 1.36 - 1.42 |
Expected Bond Angles (°):
| Angle | Expected Value |
| C-C-I | ~120 |
| C-C-N (nitro) | ~120 |
| O-N-O | ~125 |
| C-N-C (amine) | ~116 - 120 |
Torsional Angles (°):
The torsional angle between the plane of the nitro group and the plane of the benzene (B151609) ring would be of particular interest, as it would indicate the degree of steric hindrance caused by the adjacent iodine atom and its effect on the electronic conjugation. Similarly, the geometry around the dimethylamino nitrogen atom would be revealed.
Analysis of Intramolecular Interactions (e.g., I···nitro)
The interaction between an iodine atom and an adjacent nitro group is a subject of significant interest in crystal engineering and molecular structure analysis. In the specific case of this compound, the iodine and nitro substituents are positioned ortho to each other on the benzene ring. This proximity suggests the potential for a notable intramolecular interaction between the iodine atom and one of the oxygen atoms of the nitro group (an I···O interaction).
While direct crystallographic data for this compound is not publicly available, studies on analogous structures provide valuable insights. For instance, in some iodo-nitro-substituted aromatic compounds, this interaction has been identified as a factor influencing molecular conformation and crystal packing. In the crystal structure of N-(2-Hydroxy-3-iodo-5-nitrobenzylidene)-3-nitroaniline, an almost linear two-center iodo–nitro interaction helps to link molecules into complex sheets, indicating an attractive force. researchgate.net
Conversely, research on the isomer 4-iodo-2-methyl-5-nitroaniline has provided evidence that the intramolecular I···nitro interaction in that specific molecule is repulsive. nih.govresearchgate.net The nature of this interaction—whether it is attractive (a stabilizing halogen bond) or repulsive (a steric clash)—is highly sensitive to the precise geometry, electronic environment, and substitution pattern of the molecule. For this compound, the strong electron-donating character of the para-dimethylamino group would increase electron density on the ring and potentially influence the electrophilic character of the iodine atom, further complicating the nature of the I···O interaction. A definitive characterization would require dedicated crystallographic or computational analysis.
Conformational Analysis of Dimethylamino and Nitro Groups
Nitro Group: Due to the significant steric hindrance from the adjacent, bulky iodine atom, the nitro group (-NO₂) is expected to be twisted out of the plane of the benzene ring. This rotation disrupts the π-conjugation between the nitro group and the aromatic system. Such twisting is a common feature in sterically crowded nitroaromatic molecules and has been observed to be substantial in related compounds. nih.govresearchgate.net This conformational adjustment serves to relieve the steric strain between the van der Waals radii of the iodine atom and the oxygen atoms of the nitro group.
Dimethylamino Group: The dimethylamino group (-N(CH₃)₂) is positioned meta to the iodine atom and para to the nitro group. Studies on derivatives of N,N-dimethyl-4-nitroaniline have shown that when a substituent is in the ortho position to the dimethylamino group, it forces the group into a trigonal-pyramidal geometry and causes it to twist significantly relative to the ring plane. researchgate.net However, in meta-substituted systems without direct steric clashes, the group tends to remain more planar. researchgate.net Given its position in this compound, the dimethylamino group experiences less direct steric hindrance from the iodine atom and would likely adopt a conformation that is more nearly planar with the ring to maximize its electron-donating resonance effect with the nitro group.
Electronic Absorption Spectroscopy (UV-Vis)
Investigation of Electronic Transitions and Charge Transfer Bands
The UV-Vis spectrum of this compound is expected to be dominated by a strong, broad absorption band in the near-UV or visible region. This band is characteristic of a π → π* electronic transition with significant intramolecular charge transfer (ICT) character. researchgate.net
In this "push-pull" molecule, the dimethylamino group acts as a powerful electron donor (D) and the nitro group as a powerful electron acceptor (A), connected by the π-system of the benzene ring. Upon absorption of light, electron density is significantly shifted from the donor end of the molecule to the acceptor end. This D-π-A structure is specifically designed to facilitate ICT. nih.govrsc.org The energy of this transition is sensitive to the electronic strength of the donor/acceptor groups and the integrity of the π-conjugation. The twisting of the nitro group out of the plane, as discussed in the conformational analysis, would likely decrease the efficiency of this charge transfer, potentially leading to a blue-shift (shift to shorter wavelength) and a decrease in the intensity of the ICT band compared to a hypothetical planar analogue.
While specific experimental data is not available, the table below provides an illustrative example of a typical ICT absorption band for a push-pull nitroaromatic compound.
Illustrative UV-Vis Absorption Data for a Push-Pull Nitroaromatic Compound
| Transition Type | Typical λmax (nm) | Description |
|---|---|---|
| π → π* (ICT) | 380 - 450 | Intense band resulting from the transfer of electron density from the electron-rich dimethylamino group and benzene ring to the electron-deficient nitro group. |
| n → π | > 450 | Weak, often obscured band corresponding to the excitation of a non-bonding electron from a nitro group oxygen to a π orbital. |
Solvatochromic Effects on Electronic Spectra
Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved. wikipedia.org Push-pull molecules like this compound, which have a large difference in dipole moment between their ground and excited states, are known to exhibit pronounced solvatochromism. nih.govnih.gov
The ground state of the molecule is polar, but the ICT excited state is significantly more polar due to the extensive separation of charge. In polar solvents, the solvent molecules will arrange themselves to stabilize this highly polar excited state more effectively than they stabilize the ground state. This differential stabilization lowers the energy gap between the ground and excited states, resulting in a bathochromic shift (a shift to longer wavelengths, or a "red shift") of the absorption maximum (λmax) as solvent polarity increases. wikipedia.org
This positive solvatochromism is a hallmark of D-π-A systems where the excited state is more polar than the ground state. The magnitude of the shift provides information about the extent of charge transfer upon excitation. The table below presents a hypothetical example of the solvatochromic behavior expected for this compound in solvents of varying polarity.
Hypothetical Solvatochromic Data for this compound
| Solvent | Polarity (Dielectric Constant, ε) | Expected λmax of ICT Band (nm) |
|---|---|---|
| n-Hexane | 1.88 | 395 |
| Toluene (B28343) | 2.38 | 404 |
| Chloroform | 4.81 | 415 |
| Acetone | 20.7 | 430 |
| Acetonitrile | 37.5 | 438 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 445 |
Computational Chemistry and Theoretical Investigations of 4 Iodo N,n Dimethyl 3 Nitroaniline
Electronic Structure Analysis
Charge Transfer Characteristics
It is possible that computational studies on 4-iodo-N,N-dimethyl-3-nitroaniline exist in proprietary databases or have not yet been published. However, based on the currently available information, a detailed and authoritative article on its computational chemistry cannot be constructed.
Prediction of Spectroscopic Properties
Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic characteristics of molecules. By calculating properties for similar structures, we can infer the expected spectral behavior of this compound.
In a molecule like this compound, the following vibrational characteristics are anticipated:
NO₂ Group Vibrations: The nitro group is expected to show strong, distinct peaks. Asymmetric and symmetric stretching vibrations are typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
N,N-dimethylamino Group Vibrations: The C-N stretching vibrations of the dimethylamino group would appear in the fingerprint region. The C-H stretching and bending modes of the methyl groups are also characteristic.
Aromatic Ring Vibrations: The C-H stretching vibrations on the benzene (B151609) ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically occur in the 1400-1600 cm⁻¹ range.
C-I Bond Vibration: The carbon-iodine bond is weaker and involves a heavier atom, so its stretching frequency is expected at a lower wavenumber, typically in the range of 500-600 cm⁻¹.
Computational studies on molecules like 4,5-dimethyl-2-nitroaniline (B181755) have demonstrated the utility of DFT (B3LYP) and Hartree-Fock (HF) methods in assigning vibrational frequencies. researchgate.net For instance, a detailed interpretation of the vibrational spectra of 4-methoxy-2-nitroaniline (B140478) was achieved with the aid of normal coordinate analysis following scaled quantum mechanical force field methodology. nih.gov
Table 1: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1400 - 1600 |
This table is predictive and based on typical values for related compounds.
The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This molecule possesses both an electron-donating group (EDG), the N,N-dimethylamino group, and two electron-withdrawing groups (EWG), the nitro group and the iodine atom. This "push-pull" architecture is known to give rise to significant intramolecular charge transfer (ICT) upon electronic excitation.
TD-DFT calculations on similar push-pull molecules, often using functionals like B3LYP, CAM-B3LYP, or PBE0, can predict the maximum absorption wavelengths (λ_max) and the nature of the corresponding electronic transitions. sci-hub.sechemrxiv.org For this compound, the main absorption bands are expected to be π → π* transitions with significant ICT character.
The primary low-energy transition is anticipated to be from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
NBO (Natural Bond Orbital) analysis typically reveals that the HOMO is localized primarily on the electron-donating dimethylamino group and the aniline (B41778) ring.
The LUMO is expected to be concentrated on the electron-withdrawing nitro group and the aromatic ring.
This spatial separation of the HOMO and LUMO confirms the charge-transfer nature of the excitation. Experimental UV-Vis spectra for N,N-diethyl-4-nitroaniline and 4-nitroaniline (B120555) show strong absorption bands in the UV-visible region, which are attributed to these ICT transitions. researchgate.net The introduction of an iodine atom at the meta position to the amino group and ortho to the nitro group in the target molecule would likely cause a bathochromic (red) shift in the absorption spectrum compared to N,N-dimethyl-3-nitroaniline due to its electron-withdrawing nature and heavy atom effect.
Table 2: Predicted Electronic Transitions and Absorption
| Transition Type | Orbitals Involved | Expected Absorption Region |
|---|---|---|
| π → π* (ICT) | HOMO → LUMO | Visible / Near-UV |
| π → π* | Deeper π → π* | UV |
This table is predictive and based on TD-DFT studies of analogous nitroaniline systems.
Theoretical NMR chemical shifts can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT (e.g., B3LYP/6-311+G(d,p)). acs.orgyoutube.com These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, the predicted ¹H and ¹³C NMR spectra would be influenced by the electronic effects of the three substituents:
N,N-dimethylamino group: This strong electron-donating group increases electron density on the ring, particularly at the ortho and para positions, causing upfield shifts (lower δ values) for the attached protons and carbons. The methyl protons would appear as a sharp singlet.
Nitro group: As a strong electron-withdrawing group, it deshields the nuclei, causing downfield shifts (higher δ values), especially for the ortho and para positions.
Iodine atom: Iodine is an electron-withdrawing group via induction but can be weakly electron-donating through resonance. Its primary effect is a strong downfield shift on the carbon to which it is directly attached (ipso-carbon) due to the heavy atom effect.
Calculations for para-substituted N,N-dimethylanilines have shown that ¹⁵N NMR chemical shifts are also sensitive to the electronic nature of the substituents. researchgate.net Experimental ¹H NMR data for N,N-dimethyl-4-nitroaniline shows aromatic protons in the range of 6.6-8.1 ppm and the dimethylamino protons around 3.1 ppm. chemicalbook.com For N,N-dimethyl-3-nitroaniline, the aromatic protons appear in a similar range. chemicalbook.com Based on these analogs, a predictive table of chemical shifts can be formulated.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Aromatic Protons | 7.0 - 8.5 | Influenced by combined EDG/EWG effects |
| N(CH₃)₂ Protons | ~3.0 - 3.2 | Typical range for dimethylamino group |
| C-I Carbon | > 90 | Heavy atom effect of iodine |
| C-NO₂ Carbon | > 145 | Deshielding by nitro group |
| C-N(CH₃)₂ Carbon | > 150 | Deshielding by nitrogen, donation into ring |
Values are estimates based on data from analogous compounds and established substituent effects.
Non-linear Optical (NLO) Property Calculations
Molecules with significant push-pull electronic systems, like this compound, are prime candidates for non-linear optical (NLO) applications. Computational chemistry is essential for predicting and understanding their NLO response.
The most important parameter for second-order NLO materials is the first hyperpolarizability (β). This tensor quantity can be calculated using DFT methods. A large β value is indicative of a strong NLO response. For push-pull molecules, β is dominated by the charge-transfer contribution along the donor-acceptor axis.
Computational studies on p-nitroaniline (p-NA), a benchmark NLO molecule, have extensively used DFT and even more advanced QM/MM (Quantum Mechanics/Molecular Mechanics) models to calculate its hyperpolarizability. rug.nlresearchgate.net These studies show that the magnitude of β is highly sensitive to the electronic structure and the degree of intramolecular charge transfer. The presence of the strong -N(CH₃)₂ donor and the -NO₂ acceptor in this compound suggests it will possess a significant β value. The calculations involve applying a static electric field to the molecule and determining the non-linear response of the dipole moment. The total static first hyperpolarizability (β_tot) is a key metric derived from these calculations. For many organic NLO materials, calculated β values are often reported in comparison to a standard like urea (B33335). nih.gov
The NLO properties of organic chromophores are critically dependent on the nature and position of their substituents. The combination of an electron-donating group (EDG) and an electron-withdrawing group (EWG) connected by a π-conjugated system is the fundamental design principle for high-β molecules. nih.gov
In this compound, the substitution pattern is key:
Donor-Acceptor Pair: The N,N-dimethylamino group (strong donor) and the nitro group (strong acceptor) form the primary push-pull system. This arrangement facilitates a large change in dipole moment upon excitation, which is directly related to a high β value.
Charge Transfer: The efficiency of the NLO response is linked to the energy gap between the HOMO and LUMO. A smaller energy gap generally leads to higher polarizability and hyperpolarizability, indicating a more facile charge transfer. nih.gov The substitution pattern in the target molecule is designed to promote this ICT.
Topological Analysis of Electron Density
The distribution of electrons within a molecule is not uniform; it is a complex landscape of peaks, valleys, and saddle points. The topological analysis of this electron density, a scalar field denoted by ρ(r), provides profound insights into chemical bonding and intermolecular interactions. By examining the critical points of this density, where the gradient is zero, we can partition the molecule into atomic basins and characterize the nature of the bonds between them.
Bader's "Atoms in Molecules" (AIM) Theory
Developed by Richard Bader, the "Atoms in Molecules" (AIM) theory is a powerful quantum mechanical model that defines atoms and the bonds that connect them based on the topology of the electron density. researchgate.net A key concept in AIM is the bond critical point (BCP), a location between two nuclei where the electron density is at a minimum along the internuclear path but a maximum in the perpendicular directions. The properties at this point, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the chemical bond.
For a molecule like this compound, we would expect to find BCPs for all covalent bonds, including those within the benzene ring, the C-N and N-O bonds of the nitro group, the C-N bond of the dimethylamino group, and the C-I bond. The values of ρ(r) and ∇²ρ(r) at these BCPs would quantify the strength and nature of these bonds. A high electron density and a negative Laplacian (∇²ρ(r) < 0) are characteristic of shared interactions, such as covalent bonds. Conversely, a low electron density and a positive Laplacian (∇²ρ(r) > 0) signify closed-shell interactions, typical of ionic bonds, hydrogen bonds, and van der Waals interactions.
While specific data for this compound is not available, we can look at a related molecule, m-nitroaniline, for which theoretical studies have been conducted. In a study of m-nitroaniline crystals, the properties of bond critical points were analyzed to understand its electronic structure. nih.gov
Illustrative Data for a Related Compound: Calculated AIM Parameters for m-Nitroaniline
| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |
| C-C (aromatic) | ~0.30 - 0.32 | ~ -0.8 to -0.9 |
| C-N (nitro) | ~0.28 | ~ -0.6 |
| N-O (nitro) | ~0.45 | ~ +0.2 |
| C-N (amino) | ~0.25 | ~ -0.5 |
Note: This data is for m-nitroaniline and is provided for illustrative purposes to demonstrate the type of information gained from an AIM analysis. The actual values for this compound would be influenced by the presence of the iodo and dimethyl groups.
The introduction of an iodine atom and two methyl groups would further modulate the electron density distribution. The electron-withdrawing nature of the iodine and nitro groups, coupled with the electron-donating effect of the dimethylamino group, would create a complex interplay that AIM theory could precisely map.
Intermolecular Interaction Analysis
Beyond the covalent bonds within a molecule, the AIM theory can also characterize weaker intermolecular interactions that govern how molecules pack in a solid state and interact in solution. These non-covalent interactions are identified by the presence of bond paths and bond critical points between atoms of different molecules.
In a crystalline structure of this compound, one would anticipate a variety of intermolecular interactions. These could include hydrogen bonds (if any suitable donors and acceptors are in proximity), halogen bonds involving the iodine atom, and π-π stacking interactions between the aromatic rings. Each of these interactions would have a unique signature in the topological analysis of the electron density.
For instance, a halogen bond between the iodine atom of one molecule and the nitro group's oxygen atom of a neighboring molecule would be evidenced by a bond path connecting the two atoms. The properties at the corresponding BCP would be characteristic of a closed-shell interaction, with low ρ(r) and positive ∇²ρ(r) values. Theoretical investigations on other nitro-halogenated compounds have utilized such analyses to understand the forces directing crystal packing. nih.gov
The analysis of these weak interactions is crucial for understanding the macroscopic properties of the material, such as its melting point, solubility, and crystal morphology. The combination of electron-withdrawing and -donating groups in this compound suggests a molecule with a significant dipole moment, which would likely lead to strong dipole-dipole interactions in the solid state.
Applications of 4 Iodo N,n Dimethyl 3 Nitroaniline in Advanced Organic Synthesis
Building Block in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. The structural features of 4-iodo-N,N-dimethyl-3-nitroaniline make it an intriguing substrate for such transformations.
While direct examples featuring this specific molecule are not prevalent, its constituent parts suggest high potential. The aniline (B41778) nitrogen, although its nucleophilicity is reduced by the adjacent nitro group and sterically hindered by the methyl groups, can participate in imine formation, a key step in many MCRs like the Mannich, Strecker, and Ugi reactions. frontiersin.orgnih.gov For instance, the Mannich reaction involves an amine, a non-enolizable aldehyde, and an enolizable ketone to generate β-aminoketones. nih.gov
Furthermore, the aryl iodide moiety allows for the integration of palladium-catalyzed steps into a multicomponent sequence. nsf.gov A diversity-oriented approach for synthesizing meta-substituted anilines has been developed using a multicomponent reaction of substituted ketones, N-acylpyridinium salts, and various amines, showcasing the power of MCRs in building substituted aniline libraries. rsc.org The presence of the iodo-substituent on this compound opens the door for its use in similar metal-catalyzed MCRs to generate highly functionalized and complex products in a single step.
Precursor for Heterocyclic Compounds
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound is an excellent starting material for various heterocyclic systems, primarily through transformations involving the nitro and amino groups.
A key transformation is the reduction of the nitro group to an amine, yielding a substituted ortho-phenylenediamine. These diamines are classic precursors for benzimidazoles, which are prevalent in many biologically active compounds, including as an axial ligand for cobalt in vitamin B12. ijariie.comnih.gov The condensation of an ortho-phenylenediamine with aldehydes or carboxylic acids is a fundamental method for forming the benzimidazole (B57391) ring. ijariie.commdpi.com Various catalysts, including supported gold nanoparticles and lanthanum chloride, have been employed to facilitate this cyclization with aldehydes. ijariie.commdpi.com
Additionally, the aryl iodide and the vicinal dimethylamino group can be exploited in palladium-catalyzed cyclizations to form indole (B1671886) scaffolds. The Sonogashira coupling of an o-iodoaniline with a terminal alkyne, followed by an intramolecular cyclization, is a powerful and modular strategy for synthesizing substituted indoles. mdpi.comtandfonline.comspuvvn.edu This two-step process, often performed in one pot, leverages a palladium catalyst and a copper(I) co-catalyst to first form a C-C bond, which then undergoes cyclization to build the indole core. mdpi.comspuvvn.edulibretexts.org The versatility of this approach allows for the introduction of a wide array of substituents onto the final indole product.
Ligand or Catalyst Component in Transition Metal Chemistry
The structure of this compound contains multiple atoms with lone pairs of electrons (nitrogen and oxygen), suggesting its potential to act as a ligand for transition metals. After the reduction of the nitro group to an amino group, the resulting 1,2-diamine structure can act as a bidentate chelating ligand, binding to a metal center through both nitrogen atoms. Such ligands are crucial in coordination chemistry and catalysis.
While this specific molecule is not a commonly cited ligand, related aniline derivatives are used. For example, 4-iodo-N,N-dimethylaniline, which lacks the nitro group, is used as a precursor in cross-coupling reactions and as a ligand in coordination chemistry. The electronic properties of this compound—with its electron-donating dimethylamino group and electron-withdrawing nitro and iodo groups—could be tuned to modulate the electronic environment of a metal center, thereby influencing the catalytic activity and selectivity of a reaction.
Formation of Complex Aromatic Systems
The carbon-iodine bond in this compound is its most versatile handle for constructing complex aromatic systems. Aryl iodides are highly reactive substrates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation. libretexts.org
The Suzuki-Miyaura coupling , which pairs an aryl halide with an organoboron reagent (like a boronic acid), is a premier method for creating biaryl structures. libretexts.orgfrontiersin.org Despite the presence of other functional groups, the C-I bond can be selectively activated. Even electron-deficient aryl iodides can participate effectively in Suzuki couplings. thieme-connect.com
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl iodide with a terminal alkyne. libretexts.orgwikipedia.org This reaction is exceptionally useful for synthesizing arylalkynes, which are themselves versatile intermediates for further transformations or key components in conjugated materials. researchgate.net
Other important cross-coupling reactions applicable to this substrate include the Heck coupling (with alkenes) and the Buchwald-Hartwig amination (with amines), allowing for the precise installation of vinyl and amino groups, respectively. The ability to perform these reactions sequentially with other transformations makes this compound a powerful tool for molecular construction.
Interactive Data Table: Cross-Coupling Reactions Below is a summary of key cross-coupling reactions applicable to this compound.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | C-C (Aryl-Aryl) | Pd(0) catalyst, Base |
| Sonogashira | R-C≡CH (Terminal Alkyne) | C-C (Aryl-Alkynyl) | Pd(0) catalyst, Cu(I) cocatalyst, Base |
| Heck | R-CH=CH₂ (Alkene) | C-C (Aryl-Vinyl) | Pd(0) catalyst, Base |
| Buchwald-Hartwig | R₂NH (Amine) | C-N (Aryl-Amino) | Pd(0) catalyst, Base, Ligand |
| Carbonylative Coupling | CO, R-B(OH)₂ | C-C=O (Aryl-Ketone) | Pd(0) catalyst, Base |
Intermediate in Fine Chemical Synthesis
The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and dyes. This compound serves as a quintessential intermediate in this domain due to the orthogonal reactivity of its functional groups.
A synthetic strategy might involve an initial palladium-catalyzed cross-coupling reaction at the iodo position. For example, a Suzuki or Sonogashira reaction could be used to build a more complex carbon skeleton. libretexts.orglibretexts.org Following this, the nitro group can be selectively reduced to a primary amine. This newly formed amine can then undergo a variety of reactions, such as diazotization to form azo dyes, acylation to form amides, or condensation to build a heterocyclic ring.
This stepwise, controlled manipulation allows chemists to build molecular complexity deliberately. The isomeric compound, 3-iodo-N,N-dimethyl-4-nitroaniline, is noted as an essential intermediate in the synthesis of dyes and pigments. Given the similar functional groups, this compound is expected to have comparable utility in the synthesis of specialized colorants and other functional organic materials.
Potential Applications in Materials Science Research
Piezoelectric and Superelastic Organic Crystal Engineering
Exploration of Single-Crystal-to-Single-Crystal Transformations
Single-crystal-to-single-crystal (SCSC) transformations are fascinating solid-state phenomena where a single crystal undergoes a structural change to form a new crystalline phase without losing its single-crystal integrity. These transformations, which can be triggered by external stimuli such as light, heat, or the absorption/desorption of solvents, are of great interest for the development of molecular switches, sensors, and data storage materials.
While direct research on SCSC transformations involving 4-iodo-N,N-dimethyl-3-nitroaniline is not yet prominent in the literature, the behavior of structurally related compounds provides a strong rationale for investigating its potential in this area. For instance, studies on other nitroaniline derivatives have revealed complex polymorphic behaviors and the ability to undergo phase transitions. researchgate.net Research on 2-iodo-4-nitroaniline, a related iodo-nitroaniline compound, has successfully characterized three different crystal polymorphs, noting that solvent-mediated transformations occur between them. researchgate.net
Furthermore, the related molecule N,N-dimethyl-4-nitroaniline has been shown to exhibit superplasticity, a type of deformation that can proceed via a single-crystal-to-single-crystal mechanism. researchgate.net The presence of the iodo-substituent in this compound could introduce additional weak interactions, such as halogen bonding, which are known to be a powerful tool in crystal engineering for controlling crystal packing. furman.edu The interplay between hydrogen bonds, dipole-dipole interactions, and potential halogen bonds could lead to a rich landscape of polymorphic forms and a propensity for SCSC transformations.
Future research could focus on growing single crystals of this compound and subjecting them to various stimuli to explore potential phase transitions. In-situ X-ray diffraction would be a key technique to monitor any structural changes and confirm whether the single-crystal nature is retained.
Hybrid Systems with Polymeric Matrices
The creation of hybrid materials by embedding functional organic molecules within polymeric matrices is a well-established strategy for developing advanced materials that combine the processability of polymers with the specific functions of the dopant molecule. These systems are crucial for applications in nonlinear optics, piezoelectric devices, and holographic data storage. researchgate.netnih.gov
Nitroaniline derivatives are a well-known class of chromophores used for their significant nonlinear optical (NLO) properties, which arise from their "push-pull" electronic structure. rasayanjournal.co.in For example, N,N-dimethyl-4-nitroaniline (DMNA) has been successfully incorporated into poly(methyl methacrylate) (PMMA) photopolymers. researchgate.net This doping enabled holographic recording using red light, a wavelength to which the original polymer was insensitive. researchgate.net Similarly, hybrid systems of poly-l-lactic acid (PLLA) microfibers embedded with N,N-dimethyl-4-nitroaniline nanocrystals have been shown to exhibit extraordinarily high piezoelectric responses. researchgate.net
Given these precedents, this compound is a logical candidate for exploration in hybrid polymeric systems. Its structural similarity to N,N-dimethyl-4-nitroaniline suggests it may also possess interesting optical and electronic properties. The introduction of an iodine atom could potentially enhance certain characteristics, such as the third-order NLO response, or modify its solubility and compatibility with different polymer hosts.
Research in this area would involve dispersing this compound into various polymer matrices and characterizing the resulting hybrid material's optical, electrical, and mechanical properties. Such studies could pave the way for new materials for a range of optoelectronic applications.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₉IN₂O₂ | 292.08 | 105752-05-4 rdchemicals.com |
| N,N-dimethyl-4-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | 100-23-2 thermofisher.com |
| 2-iodo-4-nitroaniline | C₆H₅IN₂O₂ | 264.02 | 6293-84-1 |
| 4-iodo-3-nitroaniline | C₆H₅IN₂O₂ | 264.02 | 54636-05-2 rsc.org |
Interactive Data Table
Biological Research Perspectives: Mechanistic Probes and Target Identification
Design and Synthesis of Functionalized Probes
The development of functionalized probes from the 4-iodo-N,N-dimethyl-3-nitroaniline scaffold is a key area of research aimed at creating molecules with specific functionalities for biological investigations. This involves the strategic chemical modification of the parent compound to introduce moieties that enable detection, visualization, and interaction with biological targets.
The core structure of this compound is amenable to the development of affinity and photoaffinity labels. Affinity labels are molecules that can specifically bind to a biological target, while photoaffinity labels possess a photo-activatable group that, upon irradiation with light, forms a covalent bond with the target. The nitroaryl iodide moiety itself can, under certain conditions, participate in photo-induced reactions, making it an interesting starting point for the design of such probes. The synthesis of these probes often involves multi-step chemical reactions to introduce the necessary reactive groups while preserving the core structure responsible for target recognition.
To enhance the utility of this compound-based probes, various tags can be chemically introduced.
Biotinylation: The introduction of a biotin (B1667282) tag allows for the high-affinity capture of the probe-target complex using streptavidin-coated matrices, a common technique in proteomics for target enrichment and identification. The synthesis of biotinylated derivatives typically involves coupling biotin to a suitable functional group introduced onto the aniline (B41778) scaffold. nih.govlsu.edunih.gov
Fluorescent Tags: Attaching a fluorescent dye to the this compound structure enables the visualization of the probe's localization within cells or tissues using fluorescence microscopy. The choice of fluorophore can be tailored for specific imaging applications. Some aniline derivatives themselves exhibit interesting photophysical properties that can be modulated upon binding to a target. nih.govnih.gov
Aryl Azide Tags: Aryl azides are common photo-activatable groups used in photoaffinity labeling. mdpi.com The synthesis of an aryl azide-tagged probe from this compound would involve the introduction of an azido (B1232118) group onto an aromatic ring of the molecule, creating a powerful tool for covalently capturing interacting proteins upon UV irradiation.
Investigations of Biological Mechanisms
Functionalized probes derived from this compound serve as molecular tools to dissect complex biological processes at a molecular level.
A primary application of these functionalized probes is in the identification of the cellular targets of bioactive small molecules. mdpi.comnih.gov By incorporating a photo-reactive group and an affinity tag (like biotin), researchers can perform photoaffinity labeling experiments. In this approach, the probe is introduced to a biological system (e.g., cell lysate or live cells), allowed to bind to its target(s), and then covalently cross-linked upon photo-irradiation. The biotin tag is then used to pull down the probe-protein complex, and the identity of the captured protein(s) can be determined by techniques such as mass spectrometry. This strategy is invaluable for elucidating the mechanism of action of drugs and other bioactive compounds.
Beyond just identifying targets, these probes can provide insights into the nature of molecular interactions. nih.govnih.gov For instance, by designing probes with varying linker lengths or different reactive groups, it is possible to map the binding site of a ligand on its target protein. The nitro group on the aniline ring can participate in specific interactions, such as π-hole interactions, with protein residues, which can be critical for binding affinity and specificity. nih.gov Understanding these interactions at a mechanistic level is crucial for the rational design of more potent and selective therapeutic agents.
Exploration of Redox Biology Applications
The presence of a nitro group in the this compound structure opens up possibilities for its use in the field of redox biology. Nitroaromatic compounds can be sensitive to the redox environment of the cell and can be enzymatically reduced, particularly in hypoxic conditions often found in tumors. acs.orgnih.gov This property can be harnessed to design probes that are activated under specific redox conditions. For example, a probe could be designed to be non-fluorescent in its native state but become fluorescent upon reduction of the nitro group. Such "turn-on" probes are highly valuable for imaging redox stress or hypoxia in living cells and organisms. nih.govnih.gov
Future Research Directions for 4 Iodo N,n Dimethyl 3 Nitroaniline
Exploration of Novel Catalytic Transformations
The presence of a reactive carbon-iodine bond makes 4-iodo-N,N-dimethyl-3-nitroaniline an excellent candidate for a variety of catalytic cross-coupling reactions. Future research should focus on leveraging this reactivity to synthesize a diverse range of functionalized derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: The iodine atom can serve as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination are expected to proceed efficiently with this substrate. nih.gov Investigating the scope and limitations of these reactions will be crucial for accessing a library of novel compounds with tailored properties. For instance, Sonogashira coupling could be employed to introduce acetylenic moieties, leading to precursors for advanced organic electronic materials. smolecule.com
Catalytic Hydrogenation: The selective hydrogenation of the nitro group to an amino group would yield a highly functionalized diamine. Research into chemoselective catalytic systems that can reduce the nitro group without affecting the carbon-iodine bond is a promising avenue. ccspublishing.org.cn Such transformations would provide valuable building blocks for the synthesis of dyes, pharmaceuticals, and polymers. researchgate.net
Nitration and Further Functionalization: While electrophilic aromatic substitution is generally deactivated by the nitro group, the strong activating effect of the dimethylamino group could allow for further regioselective functionalization of the aromatic ring. nih.gov Exploring novel nitration protocols or other electrophilic substitution reactions could lead to the synthesis of poly-functionalized nitroaromatics with unique electronic and structural properties.
A summary of potential catalytic transformations is presented in the table below.
| Catalytic Reaction | Reagents and Conditions | Potential Products |
| Suzuki Coupling | Aryl boronic acids, Pd catalyst, base | Biaryl derivatives |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Aryl-alkyne conjugates |
| Heck Reaction | Alkenes, Pd catalyst, base | Stilbene derivatives |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Di- and tri-arylamines |
| Selective Hydrogenation | H₂, Pd/C or other catalysts | 4-iodo-N,N-dimethylbenzene-1,3-diamine |
Design of Derivatives with Tailored Electronic Properties
The push-pull nature of the electron-donating dimethylamino group and the electron-withdrawing nitro group imparts interesting electronic properties to the molecule. indexcopernicus.com Future research should systematically explore the synthesis of derivatives with fine-tuned electronic characteristics for applications in optoelectronics and nonlinear optics.
Modulation of Frontier Molecular Orbitals: The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be modulated by introducing different substituents on the aromatic ring. indexcopernicus.com For example, replacing the iodine with other functional groups or introducing additional substituents will alter the HOMO-LUMO gap, which in turn affects the optical and electronic properties of the molecule. researchgate.net
Solvatochromism: The significant change in dipole moment between the ground and excited states, characteristic of push-pull systems, suggests that derivatives of this compound could exhibit strong solvatochromic effects. chemrxiv.org Synthesizing a series of derivatives and studying their absorption and emission spectra in solvents of varying polarity would provide insights into their potential as sensors and probes.
Nonlinear Optical (NLO) Properties: Molecules with large hyperpolarizabilities are essential for NLO applications. acs.org The push-pull system in this compound is a well-known motif for achieving high NLO responses. researchgate.net Future work should focus on synthesizing derivatives with extended π-conjugation, for instance, through Sonogashira coupling, and evaluating their second- and third-order NLO properties.
The following table outlines strategies for tailoring electronic properties.
| Design Strategy | Target Property | Potential Application |
| Substitution at the 4-position | Tuning HOMO/LUMO levels | Organic semiconductors |
| Introduction of various donor/acceptor groups | Enhancing solvatochromism | Chemical sensors |
| Extension of π-conjugation | Increasing hyperpolarizability | Nonlinear optical materials |
Investigation of Supramolecular Assembly and Crystal Engineering
The presence of a halogen bond donor (iodine) and hydrogen bond acceptors (nitro group) provides a unique opportunity to control the self-assembly of this compound in the solid state. mdpi.comjcsp.org.pk
Halogen Bonding: The iodine atom is capable of forming strong and directional halogen bonds with electron-donating atoms. acs.org Systematic studies on the co-crystallization of this compound with various halogen bond acceptors could lead to the formation of novel supramolecular architectures, including one-, two-, and three-dimensional networks. mdpi.com
Polymorphism: The possibility of polymorphism, where a compound crystallizes in multiple forms with different physical properties, should be explored. Different crystalline arrangements can significantly impact properties such as solubility, melting point, and NLO activity.
Key intermolecular interactions to be explored are summarized below.
| Interaction Type | Functional Groups Involved | Potential Supramolecular Motifs |
| Halogen Bonding | C-I ··· O/N | Chains, sheets, frameworks |
| Hydrogen Bonding | C-H ··· O(nitro) | Dimers, chains |
| π-π Stacking | Aromatic rings | Stacked columns |
Integration into Advanced Functional Materials
The tailored electronic and self-assembly properties of this compound and its derivatives make them promising candidates for integration into advanced functional materials.
Organic Light-Emitting Diodes (OLEDs): Push-pull chromophores are often used as emitters in OLEDs. Derivatives with high fluorescence quantum yields and tunable emission colors could be synthesized and incorporated into OLED devices.
Organic Photovoltaics (OPVs): The donor-π-acceptor architecture is a common design for organic dyes used in dye-sensitized solar cells (DSSCs) and as components in bulk heterojunction OPVs. The ability to tune the HOMO and LUMO energy levels of these compounds is critical for optimizing device performance.
Nonlinear Optical Materials: As previously mentioned, the push-pull nature of this molecule makes it a strong candidate for NLO applications. researchgate.net Derivatives could be incorporated into polymer matrices or grown as single crystals for use in frequency doubling and optical switching. acs.org
Potential applications in advanced materials are listed in the table.
| Material Application | Desired Property | Research Focus |
| Organic Light-Emitting Diodes (OLEDs) | High quantum yield, tunable emission | Synthesis of fluorescent derivatives |
| Organic Photovoltaics (OPVs) | Appropriate HOMO/LUMO levels | Design of donor-acceptor systems |
| Nonlinear Optical (NLO) Devices | High hyperpolarizability | Growth of high-quality single crystals |
Development of Computational Models for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), can play a pivotal role in guiding the design and synthesis of new derivatives of this compound with desired properties. umn.eduarticle4pub.comresearchgate.net
Prediction of Electronic Properties: DFT calculations can be used to predict the HOMO-LUMO gaps, dipole moments, and polarizabilities of virtual compounds before their synthesis. indexcopernicus.comumn.eduarticle4pub.com This allows for the pre-screening of candidates with the most promising electronic properties for a given application.
Modeling of Supramolecular Interactions: Computational models can be employed to study the strength and directionality of halogen bonds, hydrogen bonds, and other non-covalent interactions that govern the self-assembly process. This can aid in the rational design of crystal structures with specific topologies and properties.
Machine Learning for Property Prediction: As the number of synthesized and characterized derivatives grows, machine learning algorithms can be trained to develop quantitative structure-property relationships (QSPRs). nih.govacs.orgrsc.org These models could then be used to rapidly predict the properties of new, unsynthesized molecules, thereby accelerating the discovery of novel functional materials.
Computational approaches for predictive design are outlined below.
| Computational Method | Predicted Property | Impact on Research |
| Density Functional Theory (DFT) | Electronic structure, molecular orbitals | Rational design of molecules with tailored optoelectronic properties |
| Molecular Dynamics (MD) Simulations | Supramolecular assembly, crystal packing | Understanding and controlling solid-state architecture |
| Machine Learning (QSPR) | Various physical and chemical properties | High-throughput screening of virtual compound libraries |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-iodo-N,N-dimethyl-3-nitroaniline, and how do reaction conditions influence yield and purity?
- Methodology : A common approach involves sequential nitration, dimethylamination, and iodination. For example, iodination of N,N-dimethyl-3-nitroaniline can be achieved using 2-iodosobenzoate as an oxidizing agent and N,N-dimethylaniline as an iodine scavenger at pH 6.4 . Optimization of stoichiometry (e.g., iodine scavenger ratio) and pH control is critical to minimize side reactions like over-iodination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves purity.
- Key Parameters : Monitor reaction progress using TLC (Rf ~0.4 in 7:3 hexane:EtOAc) and confirm structure via -NMR (δ 2.9–3.1 ppm for N–CH, δ 7.2–8.1 ppm for aromatic protons) .
Q. How can researchers validate the identity and purity of this compound using spectroscopic and chromatographic methods?
- Methodology :
- Melting Point : Compare observed mp (~59–61°C) with literature values (e.g., 59.75°C for N,N-dimethyl-3-nitroaniline derivatives) .
- Spectroscopy : -NMR should show distinct splitting patterns for aromatic protons due to the nitro and iodo substituents. -NMR peaks at ~140 ppm (C–I) and ~150 ppm (NO-adjacent C) confirm substitution .
- HRMS : Validate molecular ion ([M+H] at m/z 306.9704 for CHINO) with <2 ppm error .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of iodination in N,N-dimethyl-3-nitroaniline derivatives?
- Methodology : Computational modeling (DFT, B3LYP/6-311+G(d,p)) can predict electrophilic aromatic substitution (EAS) sites. The nitro group directs iodination to the para position via resonance deactivation, while steric effects from N,N-dimethyl groups limit ortho substitution . Experimental validation involves synthesizing isotopologues (e.g., deuterated analogs) and analyzing kinetic isotope effects (KIE) using GC-MS .
- Contradictions : Some studies report competing iodination at meta positions under acidic conditions; pH-dependent protonation of the dimethylamino group may alter directing effects .
Q. How do photophysical properties of this compound compare to non-iodinated analogs like N,N-dimethyl-p-nitroaniline (DMpNA)?
- Methodology : Use transient absorption spectroscopy to track excited-state dynamics. The iodo substituent introduces heavy-atom effects, enhancing intersystem crossing (ISC) rates. Compare internal conversion (IC) lifetimes: DMpNA exhibits IC ~1–5 ps in ionic liquids, while iodinated analogs may show faster IC due to spin-orbit coupling .
- Data Interpretation : Solvent polarity ([Cmim][NTf]) modulates IC rates; correlate with Kamlet-Taft parameters (α, β, π*) to isolate solvent-solute interactions .
Q. What strategies resolve contradictions in reported melting points and spectral data for nitroaniline derivatives?
- Methodology : Cross-validate data across synthetic batches and independent labs. For example, discrepancies in mp (e.g., 59.75°C vs. 62°C) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorph transitions and X-ray crystallography (as in ) to confirm crystal packing .
Methodological Challenges
Q. How can researchers optimize solvent systems for crystallizing this compound to enable single-crystal XRD analysis?
- Methodology : Screen solvents (e.g., EtOH, DCM/hexane) using slow evaporation. Hydrogen-bonding motifs (N–H⋯O and C–H⋯O) dominate crystal packing, as seen in N-(4-methylbenzyl)-3-nitroaniline derivatives . For recalcitrant compounds, employ seeding or gradient cooling (ΔT = 0.1°C/min).
Q. What advanced techniques quantify nitro group reactivity in electrophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
